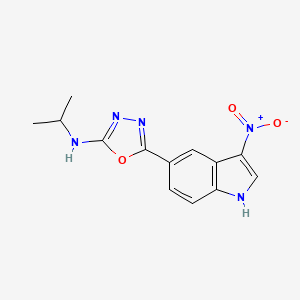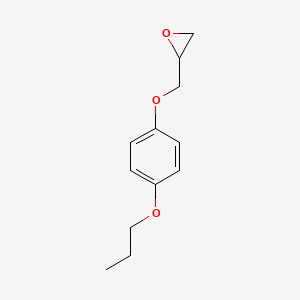
N-propan-2-ylprop-2-enamide;prop-2-enoic acid
概要
説明
N-propan-2-ylprop-2-enamide; prop-2-enoic acid is a compound with significant interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-propan-2-ylprop-2-enamide; prop-2-enoic acid typically involves the reaction of prop-2-enoic acid with propan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the amide bond. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of N-propan-2-ylprop-2-enamide; prop-2-enoic acid is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.
化学反応の分析
Types of Reactions
N-propan-2-ylprop-2-enamide; prop-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed under anhydrous conditions to prevent side reactions.
Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-propan-2-ylprop-2-enamide; prop-2-enoic acid can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
N-propan-2-ylprop-2-enamide; prop-2-enoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: It is used in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules makes it valuable in biochemical research.
Medicine: It is investigated for its potential therapeutic properties. Studies have shown that it may have anti-inflammatory and analgesic effects, making it a candidate for drug development.
Industry: It is used in the production of polymers and other materials. Its chemical stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of N-propan-2-ylprop-2-enamide; prop-2-enoic acid involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with proteins and enzymes, leading to changes in their activity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways, which are crucial for its biological effects.
類似化合物との比較
Similar Compounds
- N-(propan-2-yl)prop-2-enamide
- N-benzyl-N-(propan-2-yl)prop-2-enamide
Uniqueness
N-propan-2-ylprop-2-enamide; prop-2-enoic acid is unique due to its specific chemical structure, which allows for a wide range of chemical reactions and applications. Its ability to form stable complexes with biological molecules sets it apart from similar compounds, making it valuable in both research and industrial settings.
特性
CAS番号 |
79042-19-6 |
|---|---|
分子式 |
C9H15NO3 |
分子量 |
185.22 g/mol |
IUPAC名 |
N-propan-2-ylprop-2-enamide;prop-2-enoic acid |
InChI |
InChI=1S/C6H11NO.C3H4O2/c1-4-6(8)7-5(2)3;1-2-3(4)5/h4-5H,1H2,2-3H3,(H,7,8);2H,1H2,(H,4,5) |
InChIキー |
KDOBOUDNGLERSD-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)C=C.C=CC(=O)O |
関連するCAS |
79042-19-6 797783-39-2 149614-49-3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hydroxypentanoic acid ethyl ester](/img/structure/B8630257.png)



![4-(3-Chloro-4-fluorophenyl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B8630283.png)

![2,4-Dimethyl-2-[(2-methylfuran-3-yl)sulfanyl]pentan-3-one](/img/structure/B8630301.png)


![6-Methoxy-1-oxaspiro[2,5]octane](/img/structure/B8630314.png)




